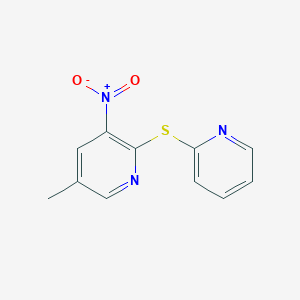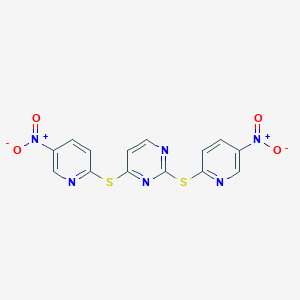![molecular formula C13H22N4O3S B215192 4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215192.png)
4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine is a chemical compound with a complex structure that includes a pyridine ring, a sulfonyl group, and a urea moiety
Preparation Methods
The synthesis of 4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The synthetic route may include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Butylamino Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a butylamino group, often using butylamine as a reagent.
Urea Formation: The final step involves the reaction of the sulfonylated pyridine derivative with isopropyl isocyanate to form the urea moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylurea derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the urea moiety can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-(Butylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine can be compared with other sulfonylurea derivatives, such as:
Tolbutamide: A first-generation sulfonylurea used in the treatment of diabetes.
Glibenclamide: A second-generation sulfonylurea with higher potency.
Glipizide: Another second-generation sulfonylurea with a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications compared to other sulfonylureas.
Properties
Molecular Formula |
C13H22N4O3S |
|---|---|
Molecular Weight |
314.41 g/mol |
IUPAC Name |
1-[4-(butylamino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C13H22N4O3S/c1-4-5-7-15-11-6-8-14-9-12(11)21(19,20)17-13(18)16-10(2)3/h6,8-10H,4-5,7H2,1-3H3,(H,14,15)(H2,16,17,18) |
InChI Key |
PKPWQONQZUMHLK-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C=NC=C1)S(=O)(=O)NC(=O)NC(C)C |
Canonical SMILES |
CCCCNC1=C(C=NC=C1)S(=O)(=O)NC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)

![N-(4-methoxybenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215113.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215115.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)

![3-nitro-5-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215124.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine](/img/structure/B215125.png)

![2-{[3-(2-Pyridinylamino)-2-pyridinyl]sulfanyl}butanoic acid](/img/structure/B215127.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine](/img/structure/B215129.png)

![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)
![5-[(2,6-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215135.png)
